

# Spectroscopic Data of 2-Fluoro-3-hydroxypyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-3-hydroxypyridine

Cat. No.: B122602

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-3-hydroxypyridine** (CAS: 174669-74-0), a key heterocyclic building block in medicinal chemistry and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **2-Fluoro-3-hydroxypyridine** in solution. The following tables summarize the predicted proton ( $^1\text{H}$ ), carbon-13 ( $^{13}\text{C}$ ), and fluorine-19 ( $^{19}\text{F}$ ) NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Fluoro-3-hydroxypyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8 - 8.0	d	~4-5	H6
~7.2 - 7.4	t	~7-8	H4
~7.0 - 7.2	dd	~4-5, ~7-8	H5
~9.0 - 10.0	br s	-	OH

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Fluoro-3-hydroxypyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 160 (d, $^1\text{JCF} \approx 230\text{-}250$ Hz)	C2
~140 - 145	C3
~138 - 142 (d, $^3\text{JCF} \approx 5\text{-}10$ Hz)	C6
~125 - 130	C4
~118 - 122 (d, $^2\text{JCF} \approx 15\text{-}20$ Hz)	C5

Table 3: Predicted  $^{19}\text{F}$  NMR Data for **2-Fluoro-3-hydroxypyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity
~(-80) - (-100)	m

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

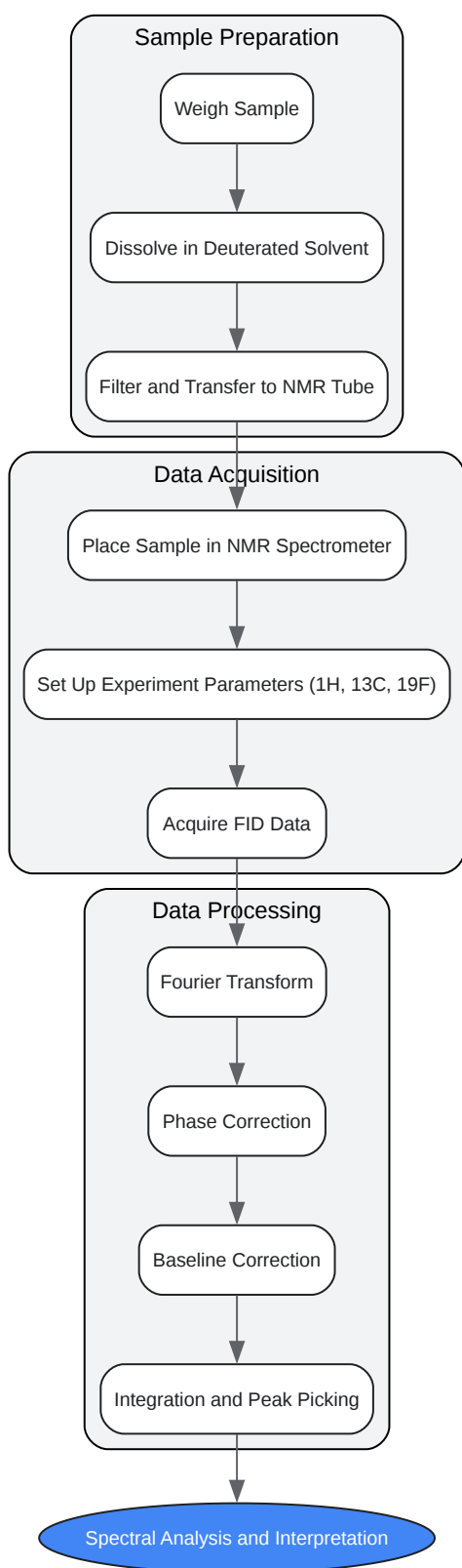
- Dissolve 5-10 mg of **2-Fluoro-3-hydroxypyridine** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ).
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

#### Instrumentation and Data Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16
  - Relaxation delay: 1 s
  - Spectral width: 16 ppm
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024
  - Relaxation delay: 2 s
  - Spectral width: 240 ppm
- $^{19}\text{F}$  NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 64
  - Relaxation delay: 1 s
  - Spectral width: -250 to 0 ppm

The following diagram illustrates the general workflow for NMR analysis.



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### NMR Analysis Workflow

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **2-Fluoro-3-hydroxypyridine**.

Table 4: IR Spectral Data for **2-Fluoro-3-hydroxypyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H stretch
~1620	Medium	C=C stretch (aromatic)
~1580	Strong	C=N stretch (aromatic)
~1250	Strong	C-O stretch
~1100	Strong	C-F stretch

## Experimental Protocol for FTIR Spectroscopy

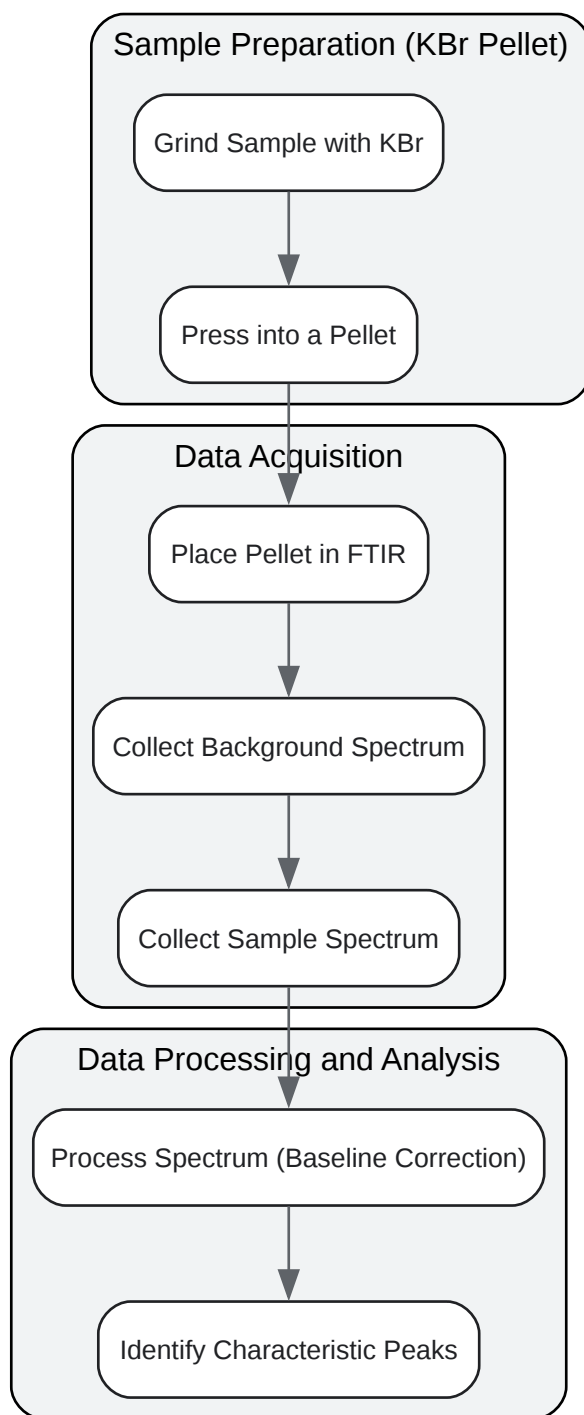
Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2-Fluoro-3-hydroxypyridine** with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmission.
- Scans: 16-32 scans.
- Resolution: 4 cm<sup>-1</sup>.
- Range: 4000-400 cm<sup>-1</sup>.

The following diagram illustrates the workflow for FTIR analysis using the KBr pellet method.



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#### FTIR Analysis Workflow (KBr Pellet)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2-Fluoro-3-hydroxypyridine**.

Table 5: Predicted Mass Spectrometry Data for **2-Fluoro-3-hydroxypyridine**

m/z	Relative Intensity (%)	Assignment
113	100	[M] <sup>+</sup> (Molecular Ion)
85	Moderate	[M - CO] <sup>+</sup>
84	Moderate	[M - CHO] <sup>+</sup>
57	Moderate	[C <sub>4</sub> H <sub>3</sub> N] <sup>+</sup>

## Experimental Protocol for Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **2-Fluoro-3-hydroxypyridine** (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

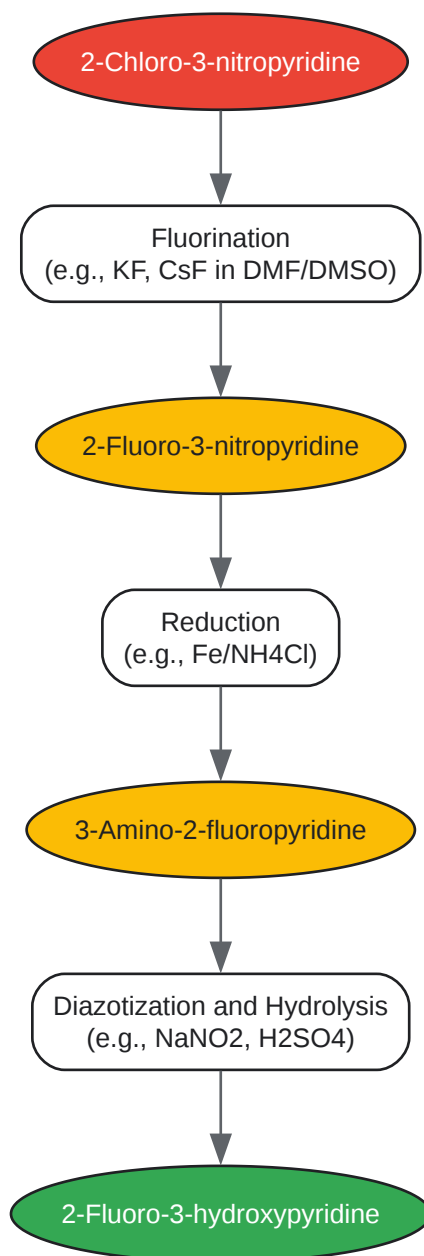
Instrumentation and Data Acquisition:

- Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 50-300.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.

## Synthetic Workflow

A common synthetic route to **2-Fluoro-3-hydroxypyridine** involves a multi-step process starting from 2-chloro-3-nitropyridine. This workflow is an important consideration for researchers planning to synthesize this compound.

The following diagram illustrates a typical synthetic pathway.



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### Synthetic Pathway to **2-Fluoro-3-hydroxypyridine**



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